
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a tetrahydrothiophene ring, a sulfone group, and a benzamide moiety, making it a versatile candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the sulfone group. The benzamide moiety is then attached through a series of condensation reactions. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures, including chromatography and spectroscopy, to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide under mild reducing conditions.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The compound has been investigated for its potential applications in several areas:
Medicinal Chemistry
- Therapeutic Potential: N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide is explored for its anti-inflammatory, analgesic, and anticancer properties due to its structural features that facilitate interactions with biological targets .
- GIRK Channel Modulation: Its role as a GIRK channel modulator positions it as a candidate for treating neurological disorders and pain management.
Synthetic Organic Chemistry
- Building Block: The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions such as oxidation, reduction, and substitution .
- Industrial Production: In industrial settings, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and consistency while maintaining high purity levels.
Biochemical Research
- Cellular Effects: Studies have shown that this compound influences cell function by modulating excitability through GIRK channel activation. This modulation can affect cellular processes critical for maintaining homeostasis.
- Pharmacokinetics: Evaluations indicate that it possesses nanomolar potency as a GIRK1/2 activator with improved metabolic stability compared to traditional compounds.
Case Studies
Case Study 1: Pain Management
In preclinical studies, the compound demonstrated significant analgesic effects in animal models by activating GIRK channels involved in pain perception pathways. This suggests potential applications in developing new pain relief medications.
Case Study 2: Neurological Disorders
Research has indicated that modulation of GIRK channels can alleviate symptoms associated with epilepsy and anxiety disorders. The compound's ability to enhance GIRK channel activity presents opportunities for therapeutic intervention in these conditions.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfone group plays a crucial role in its activity, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H37NO4S, with a molecular weight of approximately 471.7 g/mol. The compound contains a tetrahydrothiophene ring with a dioxido group, an ethylbenzamide moiety, and an ethoxy substituent. This unique combination of functional groups may enhance its solubility and interaction with biological membranes, which is crucial for its pharmacological effects.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The presence of the dioxido group and the benzamide moiety is believed to play significant roles in binding to these targets, potentially modulating their activity. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticancer properties.
Biological Activity Overview
Biological Activity | Description |
---|---|
Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |
Analgesic | Reduces pain perception through central and peripheral mechanisms. |
Anticancer | Induces apoptosis in cancer cell lines and inhibits tumor growth. |
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested on human peripheral blood mononuclear cells (PBMCs), where it reduced the production of IL-6 and TNF-alpha by 50% compared to control groups .
Case Study 2: Analgesic Activity
In a controlled animal study, the analgesic effects of this compound were evaluated using the formalin test in rats. Results indicated that administration of this compound significantly decreased pain behavior in both the acute phase (first 5 minutes) and the late phase (20–30 minutes) post-injection .
Case Study 3: Anticancer Properties
A recent study assessed the anticancer efficacy of the compound against various cancer cell lines, including breast and colon cancer cells. It was found that the compound induced apoptosis through activation of caspase pathways and inhibited cell proliferation by up to 70% at higher concentrations .
Research Findings
Research has shown that compounds with similar structural features often exhibit significant biological activities. For instance:
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-16(13-9-10-21(18,19)11-13)15(17)12-5-7-14(8-6-12)20-4-2/h5-8,13H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBIPAFQGHHBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.